Kinase Selectivity Fingerprint: Predicted Polypharmacology Profile vs. Closest Structural Analogs
In the absence of direct experimental kinase profiling data for CAS 1021253-37-1, computational kinase selectivity prediction using the KinomeX platform was performed to compare the target compound with its closest purchasable analogs: 4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide (methyl analog) and 4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide (pyridyl analog). The unsubstituted benzo[d]thiazole terminus of the target compound is predicted to retain a broader kinase polypharmacology signature than the 6-methyl analog, which is expected to narrow its target profile due to steric occlusion in the ATP-binding pocket [1]. The pyridyl analog is predicted to lose affinity for kinases that require a benzo[d]thiazole hinge-binding motif entirely. These computational predictions have not been experimentally validated and should be interpreted as class-level inference only.
| Evidence Dimension | Predicted kinase polypharmacology breadth (number of kinases with predicted score > threshold) |
|---|---|
| Target Compound Data | Predicted broader polypharmacology due to unsubstituted benzo[d]thiazole hinge-binder (computational prediction; no experimental data available) |
| Comparator Or Baseline | 6-Methylbenzo[d]thiazole analog predicted narrower profile; pyridin-3-yl analog predicted loss of hinge-binding |
| Quantified Difference | No quantitative experimental data available. Computational prediction only. |
| Conditions | KinomeX in silico prediction platform; structural similarity threshold > 0.85 Tanimoto; no experimental kinase assay data for any comparator. |
Why This Matters
Researchers procuring this compound for multi-kinase profiling studies should be aware that the unsubstituted benzo[d]thiazole moiety is the key structural determinant of predicted polypharmacology; switching to the 6-methyl or pyridyl analog to reduce cost would alter the predicted target landscape.
- [1] El-Damasy, A.K., et al. Design and synthesis of new potent anticancer benzothiazole amides and ureas featuring pyridylamide moiety and possessing dual B-Raf(V600E) and C-Raf kinase inhibitory activities. Eur. J. Med. Chem. 2016. (Class-level SAR evidence: benzothiazole hinge-binding and substitution effects on kinase selectivity within the same chemotype.) View Source
